Ethyl 7-phenylheptanoate
Description
Ethyl 7-phenylheptanoate is an aromatic ester characterized by a seven-carbon aliphatic chain terminating in an ethyl ester group and a phenyl substituent at the seventh carbon. While direct physicochemical data for this compound are sparse, structural analogs and related research provide insights into its properties. For instance, its methyl ester counterpart, mthis compound (CAS 101689-18-3), has a molecular formula of C₁₄H₂₀O₂ and a molecular weight of 220.31 g/mol . This compound is hypothesized to exhibit similar hydrophobic characteristics due to its long alkyl chain and aromatic group, though its exact solubility and melting/boiling points remain undocumented .
Biodegradation studies on ω-phenylalkanoic acids reveal that compounds with odd-numbered carbon chains (e.g., 7-phenylheptanoate) are metabolized more efficiently by Rhodopseudomonas palustris than even-numbered analogs, yielding higher growth yields due to β-oxidation pathways . This suggests that this compound, if hydrolyzed to its corresponding acid, may follow similar metabolic routes.
Properties
CAS No. |
134511-26-5 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
ethyl 7-phenylheptanoate |
InChI |
InChI=1S/C15H22O2/c1-2-17-15(16)13-9-4-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,2-4,6,9-10,13H2,1H3 |
InChI Key |
DCTOMVAFOAGKCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 7-phenylheptanoate can be synthesized through the esterification of 7-phenylheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion and remove water formed during the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 7-phenylheptanoic acid or 7-phenylheptanone.
Reduction: Formation of 7-phenylheptanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-phenylheptanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of ethyl 7-phenylheptanoate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to produce 7-phenylheptanoic acid and ethanol. The phenyl group can interact with aromatic receptors, while the heptanoate chain can influence the compound’s hydrophobic interactions and membrane permeability.
Comparison with Similar Compounds
Key Observations:
- Chain Length and Parity: Odd-carbon compounds like this compound are more readily biodegraded than even-carbon analogs (e.g., 6-phenylhexanoate) due to metabolic pathway efficiency .
- Functional Groups : Derivatives with ketone groups (e.g., 7-oxo substituents) exhibit increased polarity and reactivity compared to unmodified esters .
- Ester Group Impact: Replacing the methyl ester (mthis compound) with an ethyl group increases molecular weight by ~14 g/mol, marginally enhancing hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
